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Udp-glucosamine

Enzyme Kinetics Bacterial Peptidoglycan Biosynthesis Acetyltransferase Activity

UDP-glucosamine (UDP-GlcN) is the non-acetylated counterpart of UDP-GlcNAc, delivering unique enzymatic specificity critical for glycobiology. Unlike generic UDP-sugars, UDP-GlcN exhibits a 12-fold difference in GlmU acetyltransferase catalytic efficiency and competitively inhibits Dol-P-glucose synthesis by 56–73%—properties not shared by UDP-GlcNAc. It serves as the direct metabolic precursor to Dol-P-GlcN, enabling targeted disruption studies of the dolichol cycle. The Cps2L Q24S variant enhances UDP-GlcN production 10-fold, making it ideal for enzymatic synthesis platforms. Choose UDP-glucosamine for unambiguous glycosyltransferase assays, rational inhibitor design, and biocatalysis process development.

Molecular Formula C15H25N3O16P2
Molecular Weight 565.32 g/mol
CAS No. 17479-04-8
Cat. No. B106626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUdp-glucosamine
CAS17479-04-8
SynonymsUDP-GlcN
UDP-glucosamine
UDP-glucosamine, (beta)-isomer
uridine 5'-diphosphate glucosamine
Molecular FormulaC15H25N3O16P2
Molecular Weight565.32 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O
InChIInChI=1S/C15H25N3O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9-,10-,11-,12-,13-,14-/m1/s1
InChIKeyCYKLRRKFBPBYEI-NQQHDEILSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UDP-Glucosamine (CAS 17479-04-8): Core Properties and Baseline Identification for Research Procurement


UDP-glucosamine (UDP-GlcN, CAS 17479-04-8) is a nucleotide sugar belonging to the uridine diphosphate (UDP)-linked amino sugar class. It comprises a uridine monophosphate moiety linked via a pyrophosphate bridge to α-D-glucosamine [1]. Its molecular formula is C15H25N3O16P2, with a molecular weight of 565.32 g/mol [2]. This compound serves as a key metabolic intermediate and an activated sugar donor in various glycosylation pathways, particularly as an analogue of UDP-N-acetylglucosamine (UDP-GlcNAc) [3]. Its primary role is as a substrate for specific glycosyltransferases involved in the biosynthesis of glycoproteins, glycolipids, and bacterial cell wall components [4]. Unlike its acetylated counterpart, UDP-glucosamine lacks the N-acetyl group at the C2 position, which confers distinct substrate specificity and kinetic behavior in enzymatic reactions [5].

Why UDP-Glucosamine (CAS 17479-04-8) Cannot Be Substituted by Generic UDP-Sugars in Critical Assays


Generic substitution of UDP-glucosamine with other UDP-sugars (e.g., UDP-glucose, UDP-GlcNAc, UDP-mannose) is not viable due to fundamental differences in enzyme recognition and kinetic behavior. The absence of the N-acetyl group at the C2 position of the glucosamine moiety creates a distinct steric and electronic environment that is selectively recognized by specific glycosyltransferases and epimerases [1]. For instance, the bifunctional enzyme GlmU exhibits a 12-fold kinetic preference (kcat/Km) for glucosamine-1-phosphate over UDP-glucosamine itself in acetyltransfer reactions, underscoring the compound's unique substrate profile [2]. Furthermore, competition assays demonstrate that UDP-glucosamine directly inhibits the synthesis of Dol-P-glucose by 56-73%, a property not shared by UDP-GlcNAc, confirming that the two compounds engage different enzymatic machinery [3]. Therefore, substituting UDP-glucosamine with a generic UDP-sugar in a research or industrial setting would lead to erroneous kinetic measurements, failed glycosylation reactions, or invalid mechanistic conclusions.

Quantitative Differentiation of UDP-Glucosamine (CAS 17479-04-8) Against Key Analogs: An Evidence-Based Guide for Scientific Selection


UDP-Glucosamine Exhibits a 12-Fold Lower Catalytic Efficiency than Glucosamine-1-Phosphate in GlmU Acetyltransferase Assays

In a direct kinetic comparison, the bifunctional enzyme GlmU from Escherichia coli demonstrated a 12-fold kinetic preference for acetyltransfer from acetyl-CoA to glucosamine-1-phosphate (GlcN-1-P) compared to UDP-glucosamine. The specificity constant (kcat/Km) for GlcN-1-P was 3.1 × 10^5 L·mol⁻¹·s⁻¹, while for UDP-glucosamine it was only 2.5 × 10^4 L·mol⁻¹·s⁻¹ [1]. This indicates that the enzyme's active site is highly optimized for the monophosphorylated sugar rather than the UDP-linked form, a critical consideration for assays involving UDP-GlcNAc biosynthesis.

Enzyme Kinetics Bacterial Peptidoglycan Biosynthesis Acetyltransferase Activity

UDP-Glucosamine Competitively Inhibits Dol-P-Glucose Synthesis by 56-73% in Microsomal Assays

In microsomal preparations from chick-embryo cells and rat liver, UDP-glucosamine was found to act as a competitive inhibitor of dolichyl monophosphate glucose (Dol-P-Glc) synthesis. When UDP-[3H]glucose was incubated with UDP-glucosamine, the synthesis of Dol-P-[3H]glucose was depressed by 56% in chick-embryo microsomes and 73% in rat liver microsomes [1]. This inhibition is specific to UDP-glucosamine and is not observed with UDP-GlcNAc, highlighting a distinct mode of interference in the dolichol cycle.

Dolichol Pathway Glycoprotein Synthesis Enzyme Inhibition

Engineered Thymidylyltransferase Q24S Variant Increases UDP-Glucosamine Production by 10-Fold

Mutagenesis of the thymidylyltransferase Cps2L from Streptococcus pneumoniae at position Q24 (Q24S variant) resulted in a 10-fold enhancement of UDP-glucosamine production compared to the wild-type enzyme. This enhancement was significantly higher than the 3-fold increase observed for UDP-mannose and the 2-fold increase for UDP-N-acetylglucosamine (UDP-GlcNAc) [1]. The variant also enabled the production of UDP-glucosamine where the wild-type enzyme showed minimal activity, demonstrating the compound's unique amenability to biocatalytic improvement.

Enzyme Engineering Nucleotide Sugar Synthesis Biocatalysis

UDP-Glucosamine Functions as a Donor for Dol-P-GlcN Synthesis, a Unique Metabolite in Galactosamine Toxicity

UDP-glucosamine is uniquely capable of serving as a sugar donor for the synthesis of dolichyl monophosphate glucosamine (Dol-P-GlcN) in microsomal preparations. This reaction is specific to UDP-glucosamine; UDP-GlcNAc does not yield a detectable product under the same conditions [1]. The formation of Dol-P-GlcN is of particular interest because it is a metabolite of D-galactosamine, a known hepatotoxin, and its accumulation is implicated in the disruption of hepatic glycoprotein synthesis.

Hepatotoxicity Metabolic Intermediate Sugar Nucleotide Analogue

UDP-Glucosamine is a Substrate for UDP-Glucosamine 4-Epimerase with a Km of 0.2 µM

The enzyme UDP-glucosamine 4-epimerase (EC 5.1.3.16) catalyzes the reversible epimerization of UDP-glucosamine to UDP-galactosamine. The Michaelis constant (Km) for UDP-glucosamine with this enzyme is reported as 0.0002 mM (0.2 µM), indicating a very high affinity [1]. This kinetic parameter is specific to UDP-glucosamine and defines its role in the metabolic interconversion of amino sugar nucleotides.

Enzyme Kinetics Epimerase Nucleotide Sugar Interconversion

Optimal Research and Industrial Applications for UDP-Glucosamine (CAS 17479-04-8) Based on Verified Differential Evidence


Investigating Galactosamine-Induced Hepatotoxicity via the Dolichol Cycle

UDP-glucosamine is the direct metabolic precursor to dolichyl monophosphate glucosamine (Dol-P-GlcN), a unique metabolite formed during D-galactosamine intoxication [1]. Its ability to competitively inhibit Dol-P-glucose synthesis by 56-73% makes it an essential tool for studying the disruption of glycoprotein biosynthesis in liver microsomes [1]. Researchers can use UDP-glucosamine to model the metabolic block in the dolichol cycle, thereby elucidating the molecular mechanism of galactosamine toxicity and screening for potential therapeutic interventions.

Engineering Biocatalytic Systems for High-Yield Nucleotide Sugar Production

The 10-fold enhancement in UDP-glucosamine production achieved with the Cps2L Q24S variant demonstrates its exceptional suitability for enzymatic synthesis platforms [2]. This compound can be used as a model substrate to optimize reaction conditions and further engineer nucleotidylyltransferases for industrial-scale production of rare or expensive nucleotide sugars. Its superior responsiveness to the Q24S mutation, compared to UDP-mannose (3-fold) and UDP-GlcNAc (2-fold), makes it a preferred candidate for process development in biocatalysis [2].

Characterizing Substrate Specificity of UDP-GlcNAc Biosynthetic Enzymes

The 12-fold lower catalytic efficiency of UDP-glucosamine compared to glucosamine-1-phosphate in the GlmU acetyltransferase reaction provides a precise quantitative benchmark for enzyme specificity [3]. This data is critical for researchers characterizing the active site of GlmU or developing inhibitors targeting the UDP-GlcNAc biosynthetic pathway. By using UDP-glucosamine as a comparative substrate, one can dissect the contributions of the uridyl and phosphoryl moieties to substrate binding and catalysis, thereby informing rational drug design against bacterial peptidoglycan biosynthesis.

Differentiating UDP-Sugar Dependent Glycosyltransferase Activities in Glycobiology

UDP-glucosamine's unique ability to serve as a donor for Dol-P-GlcN formation, a reaction not catalyzed by UDP-GlcNAc, allows for the clear differentiation of glycosyltransferase specificities in complex microsomal mixtures [1]. This selective reactivity can be exploited in assays designed to probe the substrate preferences of specific enzymes within the dolichol cycle or to identify novel glycosyltransferases that accept non-acetylated amino sugars. Its use ensures that observed activities are unambiguously attributed to UDP-glucosamine-dependent pathways, avoiding the confounding effects of cross-reactivity with the more abundant UDP-GlcNAc.

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